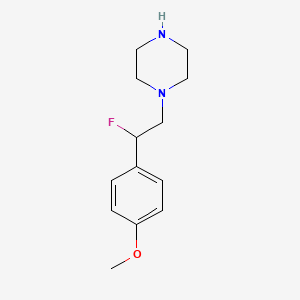![molecular formula C13H15NO3 B1475747 4-Cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid CAS No. 2098081-10-6](/img/structure/B1475747.png)
4-Cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid
Overview
Description
4-Cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid is a chemical compound with the molecular formula C13H13NO4 and a molecular weight of 247.25 . It is used for research purposes .
Synthesis Analysis
The synthesis of similar compounds, such as chiral tetrahydrobenzo[f][1,4]oxazepines, has been reported. The process involves starting from easily accessible chiral enantiopure 1,2-amino alcohols and salicylaldehydes to develop a concise route to cyclic imines. These chiral cyclic imines undergo a highly diastereoselective Ugi–Joullié reaction to give trans tetrahydrobenzo[f][1,4]oxazepines .Molecular Structure Analysis
The molecular structure of 4-Cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid can be represented by the InChI code: 1S/C13H13NO4/c1-2-4-9-8(3-1)7-10-5-6-11-9/h1-4,10H,5-7H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid include a molecular weight of 247.25 . More detailed physical and chemical properties are not available in the current literature.Scientific Research Applications
Synthesis of Fourth-Generation Fluoroquinolone Antibiotics
This compound serves as a synthetic building block in the creation of fourth-generation fluoroquinolone antibiotics like besifloxacin . These antibiotics are notable for their enhanced efficacy against Gram-positive and Gram-negative bacteria, offering a promising avenue for treating bacterial infections resistant to older fluoroquinolones.
Antitumor Activity in Lung Cancer Treatment
Derivatives of this compound have been investigated for their potential in treating lung cancer . The antitumor activity is particularly significant in the development of targeted therapies that could offer more effective treatment options with fewer side effects compared to conventional chemotherapy.
Pharmaceutical Testing and Reference Standards
The compound is used in pharmaceutical testing as a high-quality reference standard . This ensures the accuracy and reliability of analytical methods in drug discovery and development processes, which is crucial for the approval of new medications.
Material Science Research
In the field of material science, this compound’s derivatives can be utilized to study the properties of new materials . This includes the development of novel polymers or small molecules with potential applications in electronics, coatings, and other advanced materials.
Chemical Synthesis Research
Researchers in chemical synthesis use this compound as a precursor for synthesizing a variety of complex molecules . Its versatility in chemical reactions makes it a valuable tool for discovering new synthetic pathways and creating molecules with potential industrial and pharmaceutical applications.
Biological Studies
The compound is involved in biological studies to understand its interaction with biological systems . This research can lead to the discovery of new drug targets and the development of therapeutic agents that modulate specific biological pathways.
properties
IUPAC Name |
4-cyclopropyl-3,5-dihydro-2H-1,4-benzoxazepine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-13(16)9-1-4-12-10(7-9)8-14(5-6-17-12)11-2-3-11/h1,4,7,11H,2-3,5-6,8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWFHBDIYXIWQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCOC3=C(C2)C=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



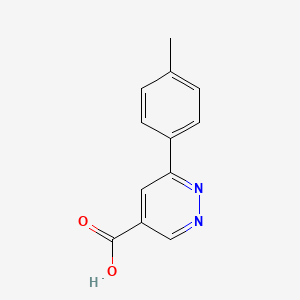
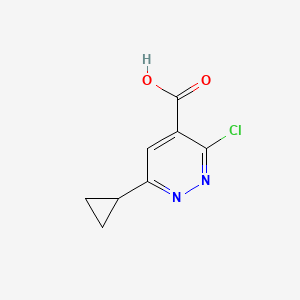
![4-[2-(Trifluoromethoxy)acetyl]benzoic acid](/img/structure/B1475670.png)
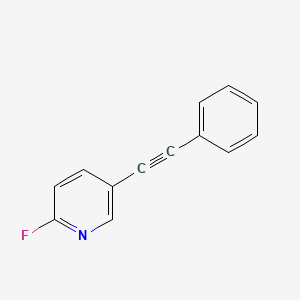
![3-[(4-Methoxyphenyl)methoxy]-6-oxabicyclo[3.1.0]hexane](/img/structure/B1475672.png)
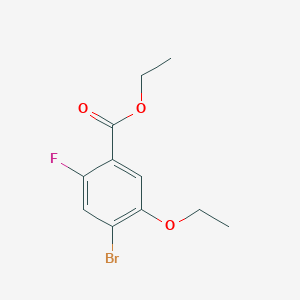

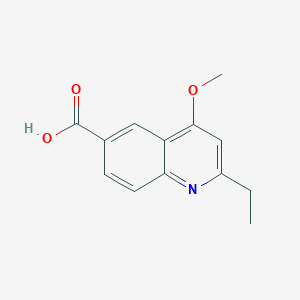
![2-(3-methyl-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)acetic acid](/img/structure/B1475680.png)
![7-(2-aminoethyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B1475681.png)

![3-(aminomethyl)-N,N-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B1475684.png)

